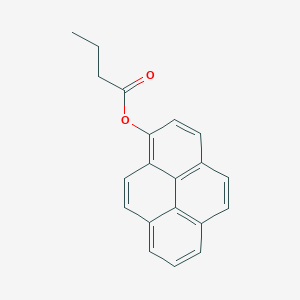
Pyren-1-YL butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyren-1-YL butanoate: is an organic compound that belongs to the class of esters. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and butanoic acid. Pyrene is known for its photophysical and electronic properties, making its derivatives valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyren-1-YL butanoate typically involves the esterification of pyrene-1-butanol with butanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyren-1-YL butanoate can undergo oxidation reactions, leading to the formation of pyrene-1-carboxylic acid and other oxidized derivatives.
Reduction: Reduction of this compound can yield pyrene-1-butanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene moiety, leading to various substituted pyrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: Pyrene-1-butanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Pyren-1-YL butanoate is used as a building block in the synthesis of more complex organic molecules. Its photophysical properties make it valuable in the study of molecular interactions and photochemistry.
Biology: In biological research, this compound is used as a fluorescent probe to study cellular processes and molecular interactions. Its ability to intercalate into DNA makes it useful in nucleic acid research.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents due to their ability to interact with biological membranes.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as conductive polymers and organic semiconductors. Its photophysical properties are exploited in the development of optoelectronic devices.
Mechanism of Action
The mechanism of action of Pyren-1-YL butanoate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions enable this compound to intercalate into DNA, interact with proteins, and integrate into biological membranes. The specific pathways involved depend on the context of its application, such as fluorescence quenching in photophysical studies or membrane disruption in biological systems.
Comparison with Similar Compounds
Pyrene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
Pyrene-1-butanol: The alcohol derivative of Pyren-1-YL butanoate.
Pyrene-1-acetate: Another ester derivative with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer carbon chain compared to pyrene-1-acetate provides different solubility and interaction characteristics, making it suitable for specific applications in materials science and biological research.
Properties
CAS No. |
123900-18-5 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
pyren-1-yl butanoate |
InChI |
InChI=1S/C20H16O2/c1-2-4-18(21)22-17-12-10-15-8-7-13-5-3-6-14-9-11-16(17)20(15)19(13)14/h3,5-12H,2,4H2,1H3 |
InChI Key |
AJMSJNPWXJCWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















